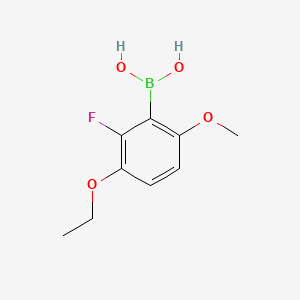
(3-Ethoxy-2-fluoro-6-methoxyphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Ethoxy-2-fluoro-6-methoxyphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. This compound is characterized by the presence of an ethoxy group, a fluoro group, and a methoxy group attached to a phenyl ring, along with a boronic acid functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethoxy-2-fluoro-6-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under inert atmosphere conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Suzuki–Miyaura Coupling: This compound is widely used in Suzuki–Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: While less common, this compound can undergo oxidation to form the corresponding phenol derivative. Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Suzuki–Miyaura Coupling: Biaryl compounds.
Oxidation: Phenol derivatives.
Reduction: Borane or boronate ester derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Ethoxy-2-fluoro-6-methoxyphenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki–Miyaura coupling.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials, agrochemicals, and polymers.
Wirkmechanismus
The primary mechanism of action for (3-Ethoxy-2-fluoro-6-methoxyphenyl)boronic acid in Suzuki–Miyaura coupling involves the transmetalation step, where the boronic acid transfers its aryl group to the palladium catalyst. This is followed by reductive elimination, forming the desired biaryl product. The presence of electron-donating and electron-withdrawing groups on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions.
Vergleich Mit ähnlichen Verbindungen
- (2-Fluoro-6-methoxyphenyl)boronic acid
- (3-Methoxyphenyl)boronic acid
- (2-Methoxyphenyl)boronic acid
Comparison: (3-Ethoxy-2-fluoro-6-methoxyphenyl)boronic acid is unique due to the combination of its substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of the ethoxy group provides steric hindrance, while the fluoro and methoxy groups offer electronic effects that can enhance or diminish the compound’s reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C9H12BFO4 |
|---|---|
Molekulargewicht |
214.00 g/mol |
IUPAC-Name |
(3-ethoxy-2-fluoro-6-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C9H12BFO4/c1-3-15-7-5-4-6(14-2)8(9(7)11)10(12)13/h4-5,12-13H,3H2,1-2H3 |
InChI-Schlüssel |
FMUKANLCVGBLDQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1F)OCC)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


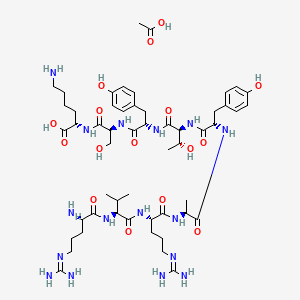
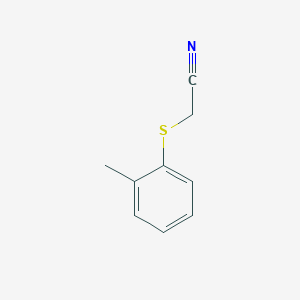
![5,7,16,18-tetraoxapentacyclo[11.7.0.02,10.04,8.015,19]icosa-1(20),2,4(8),9,11,13,15(19)-heptaene](/img/structure/B14761100.png)
![Carbonochloridic acid [difluoro-(2,3,4-trifluorophenyl)methyl] ester](/img/structure/B14761106.png)
![5-Bromo-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14761108.png)
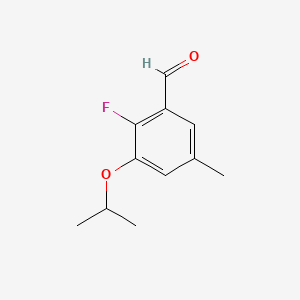
![[[2-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxy]-4-[(8-methylnonanoylamino)methyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B14761116.png)
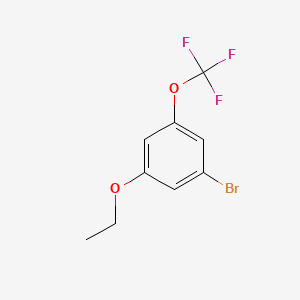
![6,6,9,9-Tetramethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran](/img/structure/B14761122.png)
![(S)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(R)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14761147.png)
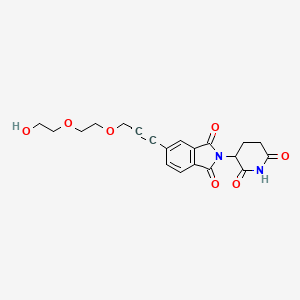
![1,2-Pyrrolidinedicarboxamide, N2-[(4-chlorophenyl)methyl]-N2-methyl-N1-[4-(trifluoromethyl)phenyl]-, (2R)-](/img/structure/B14761152.png)
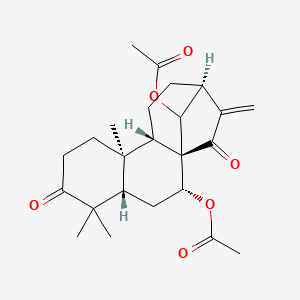
![1H-Cyclopenta[A]azulene](/img/structure/B14761164.png)
